molecular formula C23H23FN4O B14974971 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B14974971
M. Wt: 390.5 g/mol
InChI Key: YHTOIFOQBJRMJZ-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a methylphenyl group

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves the formation of the piperidine-4-carboxamide moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: This compound has a similar pyridazine and piperidine structure but lacks the methylphenyl group.

    Pyridazinone derivatives: These compounds share the pyridazine core but have different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23FN4O/c1-16-2-8-20(9-3-16)25-23(29)18-12-14-28(15-13-18)22-11-10-21(26-27-22)17-4-6-19(24)7-5-17/h2-11,18H,12-15H2,1H3,(H,25,29)

InChI Key

YHTOIFOQBJRMJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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